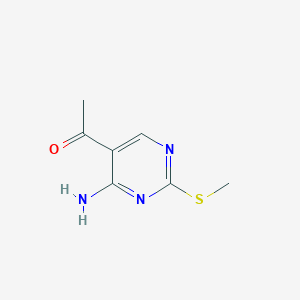![molecular formula C22H20N2O3S B2631691 2-(3-Phenoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 419538-05-9](/img/structure/B2631691.png)
2-(3-Phenoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(3-Phenoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” is a chemical compound . It is a derivative of benzo[b]thiophene-3-carboxamide . The benzo[b]thiophene framework occurs frequently in numerous biologically active compounds and some of them are currently in pharmaceutical use .
Synthesis Analysis
The synthesis of benzo[b]thiophene-3-carboxamides involves a tandem-type, cyclization–addition sequence in the presence of a rhodium catalyst . The reactions proceed under considerably mild conditions (room temperature to 50 °C), providing an efficient and entirely new route to substituted benzo[b]thiophene-3-carboxamide derivatives .Molecular Structure Analysis
The molecular structure of “2-(3-Phenoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” is characterized by a sulfur-containing bicyclic ring and an amide-linked group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “2-(3-Phenoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” include three successive direct lithiations and a bromination reaction starting from thiophene .Scientific Research Applications
- Thiophene derivatives, including the compound , exhibit promising biological effects. Researchers explore their potential as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic agents .
- Thiophene-based molecules play a crucial role in organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
- Condensation reactions (such as Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis) are commonly employed .
Medicinal Chemistry and Drug Development
Organic Semiconductors and Electronics
Corrosion Inhibition
Synthetic Methodology and Heterocyclization
Antioxidant and Antibacterial Properties
Future Directions
The future directions for “2-(3-Phenoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” could involve further exploration of its potential biological activities, given the known activities of benzo[b]thiophene-2-carboxamide derivatives . Additionally, the development of more general and efficient procedures to construct the benzo[b]thiophene ring system is still an ongoing, intensive research area .
properties
IUPAC Name |
2-[(3-phenoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3S/c23-20(25)19-17-11-4-5-12-18(17)28-22(19)24-21(26)14-7-6-10-16(13-14)27-15-8-2-1-3-9-15/h1-3,6-10,13H,4-5,11-12H2,(H2,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXQQGTZZGQPHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{[(4-Bromophenyl)methyl]carbamoyl}methyl 4-chloro-2-methoxybenzoate](/img/structure/B2631612.png)
![5-chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2631616.png)
![2-[6-(1,3-Benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-1-thiophen-2-ylethanone](/img/structure/B2631617.png)
![2-[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-mesitylacetamide](/img/structure/B2631619.png)

![[2-Methyl-3-(prop-2-ynylamino)phenyl]-thiomorpholin-4-ylmethanone](/img/structure/B2631621.png)

![3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-ethylthiophene-2-carboxamide](/img/structure/B2631626.png)

![4-[[1-[(2-Methylphenyl)methyl]piperidin-3-yl]methoxy]pyridine](/img/structure/B2631629.png)
![5-Ethyl-4-methyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2631630.png)
![2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2631631.png)